

Application Notes and Protocols for the Mass Spectrometry Characterization of Tetrapeptide-4

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Compound of Interest

Compound Name: Tetrapeptide-4

Cat. No.: B12378566

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Introduction

Tetrapeptide-4 is a synthetic peptide increasingly utilized in the cosmetic and dermatological fields for its purported anti-aging and skin conditioning properties.[1][2][3] Comprising the amino acid sequence Glycyl-L-Glutamyl-L-Prolyl-Glycine (GEPG), its efficacy and mechanism of action are subjects of ongoing research.[3][4] Accurate and robust analytical methods are crucial for the quality control, impurity profiling, and pharmacokinetic studies of **Tetrapeptide-4**. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of peptides.

These application notes provide a comprehensive guide to the characterization of **Tetrapeptide-4** using mass spectrometry, including detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation.

Molecular Profile of Tetrapeptide-4

A precise understanding of the molecular characteristics of **Tetrapeptide-4** is fundamental for its mass spectrometric analysis.

Property	Value	Source
Amino Acid Sequence	Gly-Glu-Pro-Gly (GEPG)	
Molecular Formula	C14H22N4O7	
Average Molecular Weight	358.35 g/mol	
Monoisotopic Mass	358.14884905 Da	

Experimental Protocols

Sample Preparation

For the analysis of a synthetic peptide standard, minimal sample preparation is required.

- Materials:
 - **Tetrapeptide-4** standard
 - HPLC-grade water
 - HPLC-grade acetonitrile (ACN)
 - Formic acid (FA), LC-MS grade
- Protocol:
 - Prepare a stock solution of **Tetrapeptide-4** at 1 mg/mL in HPLC-grade water.
 - Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL in a mobile phase-like solution (e.g., 95:5 water:ACN with 0.1% FA).
 - Vortex the solution to ensure homogeneity.
 - Transfer the solution to an appropriate autosampler vial.

Liquid Chromatography (LC) Method

A standard reversed-phase LC method is suitable for the separation of **Tetrapeptide-4** from potential impurities.

Parameter	Recommended Condition
LC System	Agilent 1290 Infinity II Bio LC or equivalent
Column	Agilent AdvanceBio Peptide Mapping (2.1 x 150 mm, 2.7 μ m) or equivalent C18 column
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 40% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS) Method

Tandem mass spectrometry in positive ion mode is used for the detection and fragmentation of **Tetrapeptide-4**.

Parameter	Recommended Condition
Mass Spectrometer	Agilent 6530 Q-TOF or equivalent high-resolution mass spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
MS1 Scan Range	m/z 100-1000
Precursor Ion (MS1)	[M+H] ⁺ = 359.1561 m/z
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Optimized for maximum fragmentation (e.g., 10-30 eV)
Data Acquisition	Profile and Centroid

Data Presentation: Theoretical Fragmentation of Tetrapeptide-4

The primary method for peptide identification via MS/MS is the analysis of its fragmentation pattern. Peptides typically fragment at the amide bonds, producing b- and y-type ions. The theoretical masses of the primary b and y ions for the [M+H]⁺ precursor of **Tetrapeptide-4** are presented below.

Fragment Ion	Sequence	Theoretical m/z
b1	G	58.0293
b2	GE	187.0722
b3	GEP	284.1250
y1	G	76.0399
y2	PG	173.0927
y3	EPG	302.1356

Note: These values are for singly charged fragment ions.

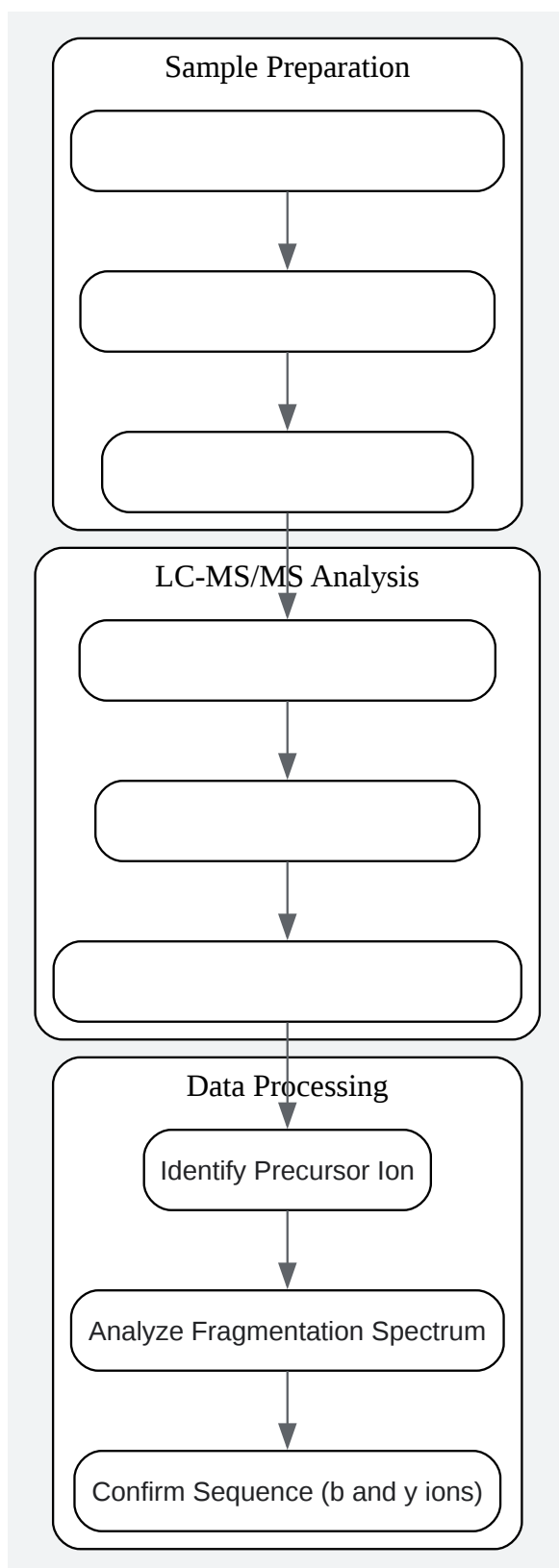
Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For quantitative studies, a triple quadrupole mass spectrometer operating in MRM mode is highly effective. This involves selecting specific precursor-to-product ion transitions to monitor, which provides high sensitivity and selectivity.

Precursor Ion (m/z)	Product Ion (m/z)	Transition Name
359.16	173.09	GEPG -> PG (y2)
359.16	284.13	GEPG -> GEP (b3)
359.16	302.14	GEPG -> EPG (y3)

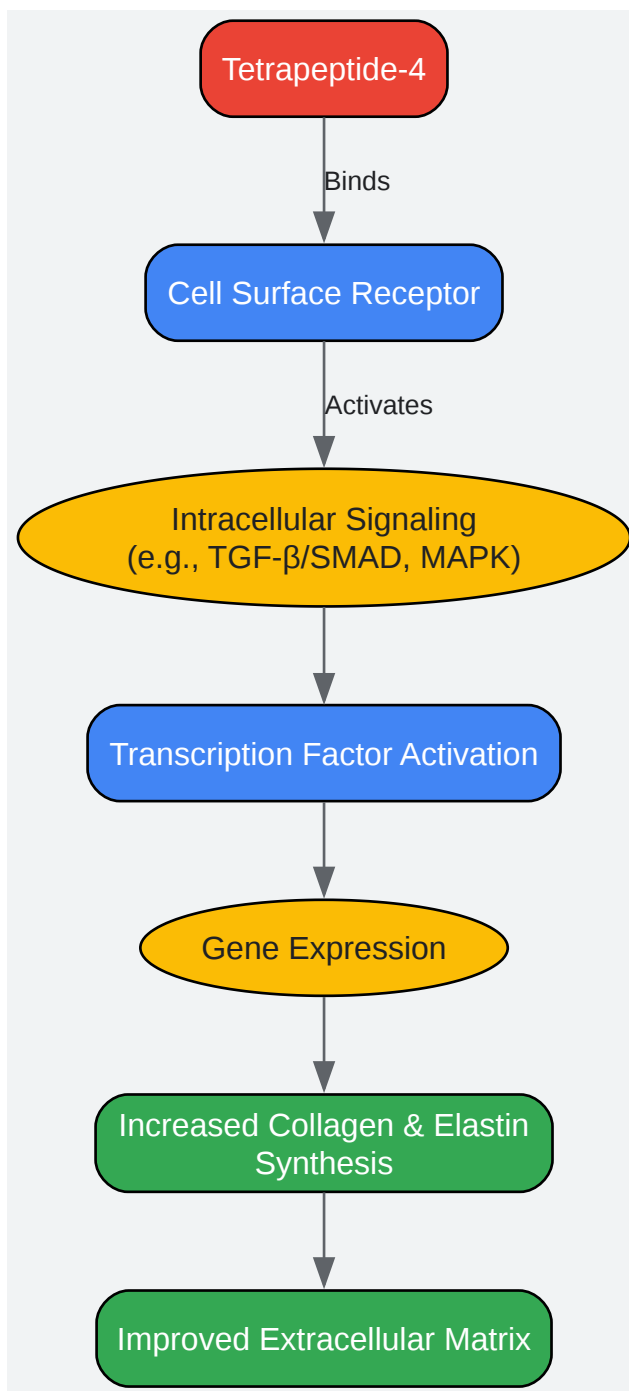
Note: These transitions are illustrative and should be empirically optimized for the specific instrument used.

Visualizations



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Caption: Experimental workflow for **Tetrapeptide-4** characterization.



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Caption: Hypothetical signaling pathway for **Tetrapeptide-4**.

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